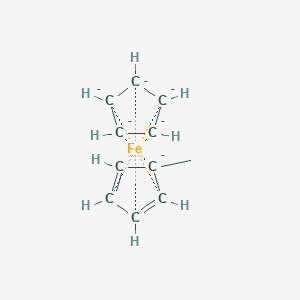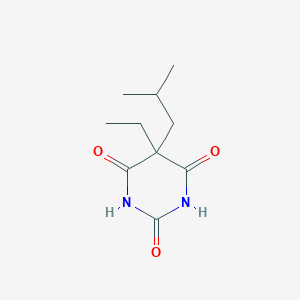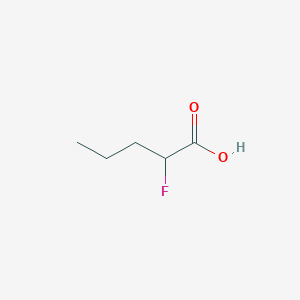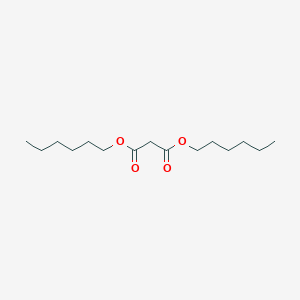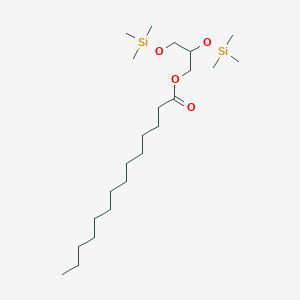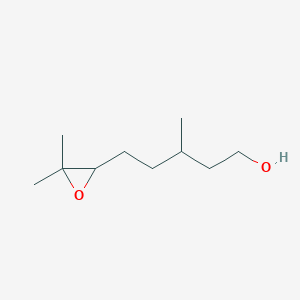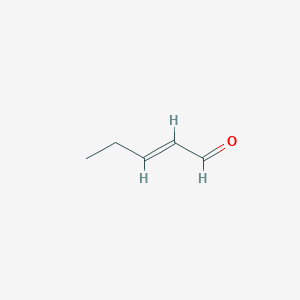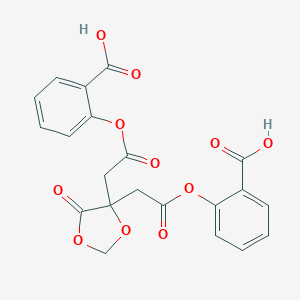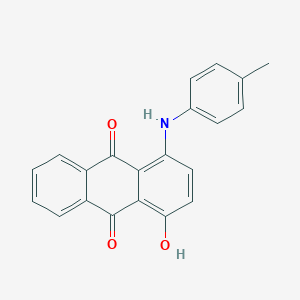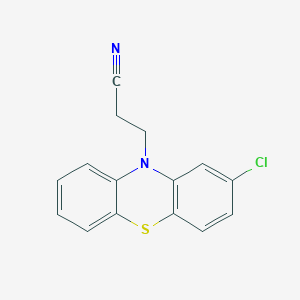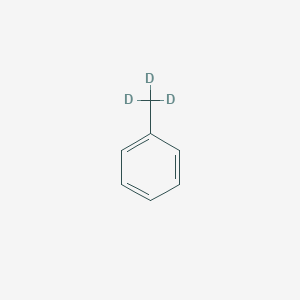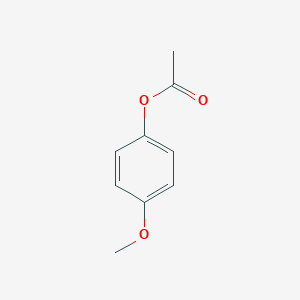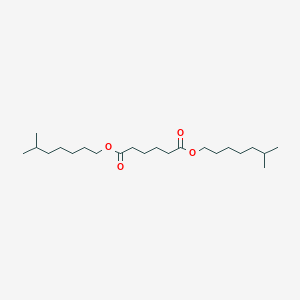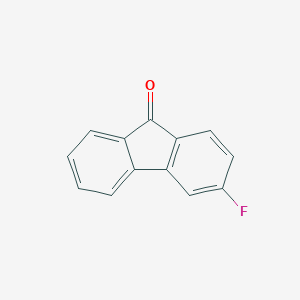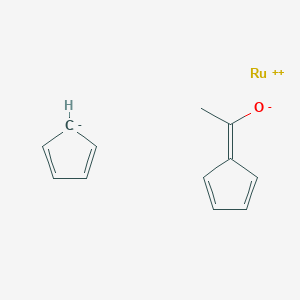
Ruthenocene, acetyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenocene, acetyl-, also known as acetyl ruthenocene, is a metal complex that has been studied for its potential applications in the field of chemistry. It is a derivative of the organometallic compound ruthenocene, which contains a ruthenium atom sandwiched between two cyclopentadienyl ligands. Acetyl ruthenocene is synthesized through a simple reaction between ruthenocene and acetic anhydride, resulting in the substitution of one of the cyclopentadienyl ligands with an acetyl group. This modification has been shown to enhance the compound's reactivity and stability, making it a promising candidate for a variety of scientific research applications.
Wirkmechanismus
The mechanism of action of Ruthenocene, acetyl- ruthenocene is complex and depends on the specific application. In catalysis, it typically acts as a Lewis acid, coordinating with the reactants to facilitate the reaction. In electrochemistry, it acts as a redox mediator, shuttling electrons between the electrode and the electrolyte. In materials science, it can act as a crosslinking agent, forming covalent bonds between polymer chains.
Biochemische Und Physiologische Effekte
While Ruthenocene, acetyl- ruthenocene has not been extensively studied for its biochemical and physiological effects, it is generally considered to be non-toxic and non-carcinogenic. However, as with any chemical, it should be handled with care and appropriate safety precautions should be taken.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ruthenocene, acetyl- ruthenocene in lab experiments is its high stability and reactivity, which makes it a versatile and useful compound. Additionally, its solubility in organic solvents makes it easy to handle and manipulate. However, one limitation is its relatively high cost compared to other organometallic compounds.
Zukünftige Richtungen
There are several potential future directions for research on Ruthenocene, acetyl- ruthenocene. One area of interest is the development of new catalytic applications, particularly in the area of asymmetric catalysis. Another area is the incorporation of Ruthenocene, acetyl- ruthenocene into new materials, such as metal-organic frameworks or polymers, to create materials with novel properties. Finally, there is potential for the use of Ruthenocene, acetyl- ruthenocene in biomedical applications, such as drug delivery or imaging agents.
Synthesemethoden
The synthesis of Ruthenocene, acetyl- ruthenocene involves the reaction of ruthenocene with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the ruthenium atom. The resulting product is a yellow-orange crystalline solid that is soluble in organic solvents such as dichloromethane and tetrahydrofuran.
Wissenschaftliche Forschungsanwendungen
Acetyl ruthenocene has been studied for its potential applications in a variety of scientific research areas, including catalysis, electrochemistry, and materials science. In catalysis, it has been shown to be an effective catalyst for a variety of reactions, including the hydrogenation of olefins and the oxidation of alcohols. In electrochemistry, it has been used as a redox mediator in electrochemical cells. In materials science, it has been incorporated into polymers to create new materials with enhanced properties.
Eigenschaften
CAS-Nummer |
1316-92-3 |
|---|---|
Produktname |
Ruthenocene, acetyl- |
Molekularformel |
C12H12ORu |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylideneethanolate;ruthenium(2+) |
InChI |
InChI=1S/C7H8O.C5H5.Ru/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-5,8H,1H3;1-5H;/q;-1;+2/p-1 |
InChI-Schlüssel |
TXQXQGJNKHCSRU-UHFFFAOYSA-M |
SMILES |
CC(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Ru+2] |
Kanonische SMILES |
CC(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Ru+2] |
Synonyme |
acetylruthenocene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



